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Compound of Interest

2-Hydroxy-3,5-diiodobenzoyl!
Compound Name:
chloride

cat. No.: B1352059

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-
Hydroxy-3,5-diiodobenzoyl chloride, a key intermediate in organic synthesis. Due to the
limited availability of direct experimental spectra for this compound, this document presents a
combination of predicted data based on closely related structures and established
spectroscopic principles. The information herein is intended to support researchers in the
identification and characterization of this molecule.

Molecular Structure and Properties

2-Hydroxy-3,5-diiodobenzoyl chloride is a derivative of salicylic acid, characterized by the
presence of two iodine atoms on the benzene ring and an acyl chloride functional group.

Property Value
Molecular Formula C7HsClII202
Molecular Weight 408.36 g/mol
CAS Number 42016-91-1

Predicted Spectroscopic Data
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The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Hydroxy-3,5-diiodobenzoyl chloride. These

predictions are based on the analysis of its structural analogue, 2-Hydroxy-3,5-diiodobenzoic

acid, and known spectroscopic shifts for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR)

Predicted Chemical

. Multiplicity Number of Protons  Assignment
Shift (0, ppm)
~11-12 Singlet 1H Ar-OH
~8.2 Doublet 1H Ar-H (ortho to -COCI)
~7.9 Doublet 1H Ar-H (para to -COCI)
13C NMR (Carbon NMR)
Predicted Chemical Shift (6, ppm) Assignment

~165 C=0 (acyl chloride)
~158 C-OH

~145 C-l

~140 C-H

~125 C-H

~115 C-COCI

~85 C-l

Infrared (IR) Spectroscopy

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://www.benchchem.com/product/b1352059?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352059?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Predicted Wavenumber

( 1 Intensity Assignment
cm-
~3400-3200 Broad O-H stretch (phenolic)
~1770-1800 Strong C=0 stretch (acyl chloride)[1]
~1580-1450 Medium-Strong C=C stretch (aromatic)
~1250 Strong C-O stretch (phenol)

C-H bend (aromatic, out-of-
~850-750 Strong

plane)
~700-500 Medium C-I stretch
~700-600 Medium C-Cl stretch

Mass Spectrometry (M) @@

m/z Interpretation
[M]* and [M+2]* molecular ion peaks (due to
408/410 _
35Cl and 37Cl isotopes)
373 [M-CIJ*
281/283 [M-1]+
246 [M-I-CI*
154 [M-2]-CI]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

discussed above. Instrument parameters should be optimized for the specific sample and

equipment used.

NMR Spectroscopy
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o Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a
suitable deuterated solvent (e.g., CDCIs, DMSO-ds). The solvent should be chosen based on
the sample's solubility and to avoid overlapping signals with the analyte.

 Instrumentation: The *H and 3C NMR spectra are recorded on a standard NMR
spectrometer (e.g., 300 or 500 MHz).

o Data Acquisition:

o For 'H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise
ratio.

o For 3C NMR, a larger number of scans is typically required due to the lower natural
abundance of the 13C isotope.

o Data Processing: The raw data is Fourier transformed, phase corrected, and baseline
corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard
(e.g., TMS).

IR Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid
sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact
between the sample and the crystal.

o Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry
potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a
thin, transparent pellet using a hydraulic press.

 Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

» Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is
recorded first. Then, the sample spectrum is recorded. The instrument software automatically
subtracts the background spectrum.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352059?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Data Processing: The resulting spectrum is typically displayed as transmittance or
absorbance versus wavenumber (cm~1).

Mass Spectrometry

Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-
MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.

lonization: Electron Impact (EIl) or Electrospray lonization (ESI) are common ionization
techniques. El is often used for volatile compounds and provides detailed fragmentation
patterns. ESI is a softer ionization technique suitable for less volatile or thermally labile
compounds.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots
ion intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of an organic compound like 2-Hydroxy-3,5-diiodobenzoyl chloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-3,5-diiodobenzoyl
Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1352059#spectroscopic-data-for-2-hydroxy-3-5-
diiodobenzoyl-chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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